2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide
Description
The compound is part of the sulfonamide group, which is known for its wide application in medicinal chemistry due to the sulfonyl functional group's ability to interact with biological targets. Sulfonamides have been extensively studied for their potential in drug discovery, focusing on their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves the reaction of carbamoylsilanes with N-sulfonylimines under anhydrous conditions, leading to α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides. This method, as described by Liu, Guo, and Chen (2015), showcases the efficiency of producing sulfonamide derivatives through catalyst-free conditions, achieving good to excellent yields (Liu, Guo, & Chen, 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been studied through various analytical techniques. For instance, the molecular structure, molecular docking, and vibrational spectroscopic investigation of N-((4-aminophenyl)sulfonyl)benzamide were performed using density functional theory (DFT). These studies provide insights into the reactivity, electronic properties, and potential biological interactions of such molecules (FazilathBasha, Khan, Muthu, & Raja, 2021).
properties
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-3-25-14-8-10-15(11-9-14)26(22,23)20-17-7-5-4-6-16(17)18(21)19-12-13-24-2/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAJGHSTZLZEIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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